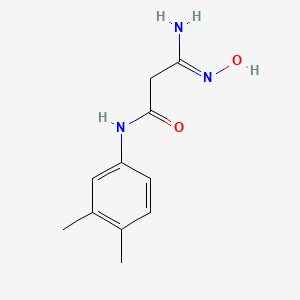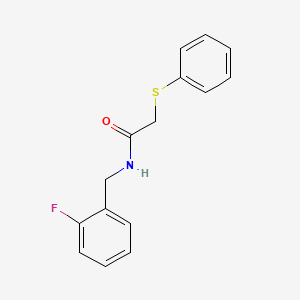![molecular formula C16H14ClN3O4 B5858355 N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide, also known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPN is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes by phosphorylating target proteins. By inhibiting CK2, this compound disrupts these cellular processes and leads to the observed effects on cancer cells, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by targeting CK2. Inflammation is also reduced by this compound through inhibition of NF-κB activation. In neurodegenerative diseases, this compound reduces the accumulation of misfolded proteins and protects against neuronal damage. Additionally, this compound has been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has several advantages for lab experiments, including its high purity and yield, as well as its specificity for CK2. However, there are also some limitations to its use. This compound has low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of this compound. Additionally, further studies are needed to understand the pharmacokinetics and toxicity of this compound in vivo. This compound also has potential applications in combination therapy with other drugs, and this could be an area for future research. Finally, the development of this compound derivatives with improved solubility and specificity could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminophenylpropionamide to obtain the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for research applications.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many cancer cells, and this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. This compound has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the inflammatory response. Additionally, this compound has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-2-15(21)18-11-5-8-13(17)14(9-11)19-16(22)10-3-6-12(7-4-10)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMRAHSROYUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)



![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)
![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)